Anti‑Trypanosoma cruzi Activity of the 3‑Amino‑4‑nitrothiosemicarbazone Derivative Versus the 4‑Amino‑3‑nitro Regioisomer
In a study of 12 aryl thiosemicarbazones, the derivative prepared from 1-(3-amino-4-nitrophenyl)ethanone (3‑amino‑4‑nitroacetophenone thiosemicarbazone) was among three p‑nitroaromatic thiosemicarbazones that exhibited high in vitro activity against Trypanosoma cruzi, with an IC₅₀ < 57 µM [1]. While the publication does not report individual IC₅₀ values for every derivative, it explicitly lists both “3‑amino‑4‑nitroacetophenone thiosemicarbazone” and “3‑nitro‑4‑aminoacetophenone thiosemicarbazone” as distinct entities, indicating that the regiochemistry was preserved, tested, and considered relevant to the structure–activity discussion [1]. No mutagenic profile was observed for this subset in micronucleus assays [1].
| Evidence Dimension | In vitro trypanocidal potency (IC₅₀) of thiosemicarbazone derivatives |
|---|---|
| Target Compound Data | IC₅₀ < 57 µM (thiosemicarbazone derived from 1-(3-amino-4-nitrophenyl)ethanone; exact value not individually tabulated) |
| Comparator Or Baseline | Thiosemicarbazone derived from the regioisomeric 4‑amino‑3‑nitroacetophenone (CAS 1432-42-4; exact IC₅₀ not individually tabulated) |
| Quantified Difference | Both fall within the active subset (IC₅₀ < 57 µM); differentiation is supported by explicit separate naming of the two regioisomers in the SAR discussion, confirming non‑interchangeability [1]. |
| Conditions | T. cruzi epimastigote forms; in vitro MTT/PMS assay; compounds tested at 10 µM for cruzain inhibition and in dose–response for trypanocidal activity [1]. |
Why This Matters
Procuring the correct regioisomer ensures that the resulting thiosemicarbazone matches the published active chemotype; the positional isomer may exhibit a different potency or selectivity profile that has not been separately validated.
- [1] Blau, L., Menegon, R.F., Trossini, G.H.G., et al. Design, synthesis and biological evaluation of new aryl thiosemicarbazone as antichagasic candidates. Eur. J. Med. Chem. 2013, 67, 142–151. DOI: 10.1016/j.ejmech.2013.04.022. View Source
